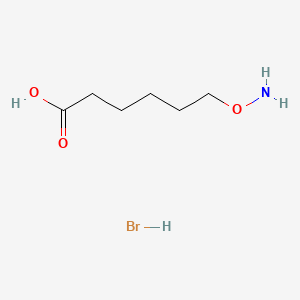
3-(Bromomethyl)-4-fluorobenzonitrile
Übersicht
Beschreibung
3-(Bromomethyl)-4-fluorobenzonitrile is a chemical compound that is part of a broader class of organic molecules known as benzonitriles. These compounds are characterized by a benzene ring substituted with a nitrile group (-CN) and other functional groups. In the case of 3-(Bromomethyl)-4-fluorobenzonitrile, the molecule features a bromomethyl group and a fluorine atom as substituents on the benzene ring.
Synthesis Analysis
The synthesis of related benzonitrile compounds has been explored in various studies. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another study reports an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling . Additionally, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .
Molecular Structure Analysis
Structural analysis of similar compounds, such as 4-bromo-3-fluorobenzonitrile, has been performed using spectroscopic methods and computational simulations. These studies include Hirshfeld surface analysis for visualizing and quantifying intra and inter-molecular interactions, as well as NBO and QTAIM analyses to study the nature of attractive forces in the crystal structure . Experimental and theoretical spectroscopic investigations have also been conducted on 4-Bromo-3-methylbenzonitrile to inspect its electronic structure and vibrational properties .
Chemical Reactions Analysis
The chemical reactivity of benzonitriles can be inferred from studies on related compounds. For example, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine involves multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions . The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene from different starting materials through reactions such as nitration, reduction, diazotization, and bromination has been reported, which provides insight into the bromination reactions of substituted benzonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles can be studied through various spectroscopic and computational methods. Vibrational analysis and non-linear optical activity of 3-fluoro-4-methylbenzonitrile have been predicted using density functional theory (DFT), providing information on molecular geometry, atomic charges, and electronic properties such as HOMO-LUMO energy gaps . These studies are essential for understanding the potential applications of benzonitriles in fields like non-linear optics.
Wissenschaftliche Forschungsanwendungen
Synthesis of PET Radioligand Precursors
3-(Bromomethyl)-4-fluorobenzonitrile has been utilized in the synthesis of precursors for PET radioligands. For instance, Gopinathan, Jin, and Rehder (2009) developed an improved synthesis method for a precursor of PET radioligand [18F]SP203. This process involved the Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, showcasing the compound's utility in the production of important diagnostic agents (Gopinathan, Jin, & Rehder, 2009).
Facile Synthesis in Organic Chemistry
The compound has been applied in the facile synthesis of various organic chemicals. Szumigala et al. (2004) described a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the compound's versatility in organic synthesis processes (Szumigala, Devine, Gauthier, & Volante, 2004).
Energetic and Structural Studies
In the field of physical chemistry, research has been conducted on the energetic and structural properties of similar compounds. Ribeiro da Silva et al. (2012) conducted an energetic study on monofluorobenzonitriles, providing insights into their thermodynamic properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Microwave-Assisted Synthesis
Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, employing 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile. This research highlights the compound's role in facilitating efficient chemical syntheses (Ang, Chu, Chou, Lo, & Lam, 2013).
Halogen-Exchange Fluorination
Suzuki and Kimura (1991) researched the synthesis of difluorobenzonitrile and monofluorobenzonitriles through halogen-exchange fluorination. Their work demonstrates the compound's application in producing fluorinated organic molecules, a key process in many chemical syntheses (Suzuki & Kimura, 1991).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHMLRWRPHXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585394 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856935-35-8 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-4-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone](/img/structure/B1285554.png)
![N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide](/img/structure/B1285562.png)


![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1285567.png)
